molecular formula C22H26N4O4 B2594191 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1005303-79-6

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2594191
CAS No.: 1005303-79-6
M. Wt: 410.474
InChI Key: JGJYJWVAJGWHQH-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide, provided for research and development purposes. The compound features a complex molecular structure based on a pyrido[2,3-d]pyrimidine dione core, a scaffold known to be of significant interest in medicinal chemistry . Related pyrimidine-2,4-dione structures have been the subject of crystallographic studies to elucidate their solid-state properties, highlighting the importance of this class of molecules in fundamental chemical research . Furthermore, structurally similar pyrimidine and pyrido-pyrimidine derivatives are actively investigated in various therapeutic areas, including oncology, as evidenced by patent literature surrounding compounds targeting kinases like CDK4/6 . The specific research applications and biological mechanism of action for this particular analog are areas for ongoing scientific investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-5-16-12-24-20-18(19(16)30-6-2)21(28)26(22(29)25(20)4)13-17(27)23-11-15-9-7-14(3)8-10-15/h7-10,12H,5-6,11,13H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJYJWVAJGWHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of ethoxy, ethyl, and methyl groups through various substitution reactions. The final step involves the acylation of the core with N-(4-methylbenzyl)acetamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrido[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. Studies have demonstrated that derivatives of this structure can inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase and polo-like kinase 1 (Plk1) . These enzymes are critical in DNA synthesis and mitosis, making them ideal targets for cancer therapy .

Case Study:
A study published in Molecules explored various pyrido[2,3-d]pyrimidine derivatives and their effects on cancer cell lines. The results showed that modifications to the core structure enhanced inhibitory activity against Plk1, leading to reduced cell viability in tested cancer types .

Antimicrobial Properties

Compounds similar to 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide have also been evaluated for antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.

Case Study:
In a comparative study on antimicrobial efficacy, derivatives of the pyrido[2,3-d]pyrimidine series were tested against common strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Insights :

  • Thioether-containing analogs (e.g., compound 5.12) exhibit distinct electronic profiles due to sulfur’s polarizability, which may affect target binding kinetics .

Analogs with Heterocyclic Core Variations

Compound Name Core Structure Substituents Pharmacological Implications Reference
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo...phenyl)acetamide (11p) Benzodiazepine + Pyrimido[4,5-d]pyrimidine Butenyl, methyl, 4-methylphenyl Dual heterocyclic cores may target multiple enzyme classes (e.g., kinases, proteases).
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (5) Dihydropyrimidinone Bis(2-hydroxyethyl) Hydroxyethyl groups enhance solubility; suitable for intravenous formulations.

Key Insights :

  • Hydrophilic substituents (e.g., bis-hydroxyethyl in compound 5) improve solubility but may reduce cell membrane permeability .

Substituent-Driven Functional Differences

  • Ethoxy vs.
  • Methylbenzyl vs. Imidazo[1,2-a]pyridin-3-yl : Imidazo-pyridine derivatives () lack the pyrido[2,3-d]pyrimidine core but retain acetamide functionality, suggesting divergent biological targets (e.g., ion channels vs. kinases) .

Methodological Considerations for Similarity Assessment

Structural similarity metrics (e.g., Tanimoto coefficient, pharmacophore mapping) highlight shared acetamide and heterocyclic motifs but underscore critical differences in substituent polarity and steric effects . For example:

  • The target compound’s 4-methylbenzyl group aligns with analogs optimized for CNS penetration.
  • 2-Methoxyethyl or hydroxyethyl substituents prioritize solubility for peripheral targets .

Biological Activity

The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_3

This structure highlights the presence of a pyrido[2,3-d]pyrimidine core, which is significant for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : Utilizing various reagents to construct the bicyclic structure.
  • Introduction of Ethoxy and Ethyl Groups : These groups enhance the lipophilicity and biological activity.
  • Acetamide Formation : This step involves coupling with 4-methylbenzyl amine to yield the final product.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance:

  • Mechanism : These compounds often inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced proliferation of tumor cells.
CompoundTarget EnzymeEffect
2-(5-ethoxy-6-ethyl...)DHFRInhibition of cell proliferation

Antimicrobial Properties

Studies have also explored the antimicrobial effects of similar compounds:

  • In Vitro Studies : Compounds within this class have shown effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound results in reduced inflammatory markers, indicating potential therapeutic benefits in inflammatory diseases.

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study tested the compound against several cancer cell lines (e.g., A431 vulvar epidermal carcinoma). Results showed a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Testing :
    • In a comparative study against standard antibiotics, the compound exhibited comparable or superior activity against resistant strains of bacteria such as Staphylococcus aureus.
  • Inflammation Model :
    • In a mouse model of acute inflammation induced by carrageenan, treatment with the compound resulted in a 40% reduction in paw edema compared to controls.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidinedione-acetamide derivatives typically involves coupling reactions under mild conditions. For example, similar compounds are synthesized by reacting a pyridopyrimidinone core with chloroacetylated intermediates in dimethylformamide (DMF) with potassium carbonate as a base. Reaction progress is monitored via TLC, and purification involves precipitation with water . Optimization may include:
  • Solvent selection : DMF or acetonitrile for solubility.
  • Temperature : Room temperature to 80°C, depending on reactivity.
  • Catalysts : Use of HATU or HBTU for amide bond formation .
    Table 1: Example Reaction Conditions
StepReagentsSolventTemperatureMonitoring
1K₂CO₃, DMFDMFRT → 50°CTLC (EtOAc/hexane)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Assess purity (>95% recommended) using C18 columns with acetonitrile/water gradients .
  • NMR : Confirm substituent positions via ¹H and ¹³C NMR. For example, the ethyl group’s triplet (δ ~1.2 ppm) and methylbenzyl’s aromatic signals (δ ~7.2 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Q. What in vivo models are suitable for preliminary bioactivity studies?

  • Methodological Answer : Use Wistar albino mice for hypoglycemic or toxicity studies, following protocols for analogous compounds:
  • Dose range : 50–200 mg/kg body weight.
  • Endpoint assays : Blood glucose levels (for antidiabetic activity) or liver/kidney function markers (for toxicity) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

  • Methodological Answer : Perform single-crystal X-ray diffraction using SHELX programs. Key steps:
  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K).
  • Refinement : SHELXL for hydrogen placement and disorder modeling .
    Example: A pyridopyrimidinone analog showed planar geometry at the dioxo moiety, confirmed via C=O bond lengths (~1.21 Å) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct systematic validation:
  • Dose-response curves : Compare EC₅₀ values across assays.
  • Structural analogs : Test derivatives (e.g., substituent variations) to isolate pharmacophores .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for metabolic activity) and buffer pH .

Q. What computational strategies can predict this compound’s reactivity or binding modes?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) and molecular docking:
  • Reaction path search : ICReDD’s approach with Gaussian-based transition state modeling .
  • Docking : AutoDock Vina with protein targets (e.g., PPARγ for hypoglycemic activity). Validate with MD simulations (>100 ns) .

Q. How can statistical experimental design improve synthesis or bioactivity screening?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize variables:
  • Factors : Solvent polarity, catalyst loading, temperature.
  • Response surface : Maximize yield or potency .
    Table 2: Example Screening Parameters
FactorLow LevelHigh Level
Temperature25°C80°C
Catalyst (mol%)5%15%

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